methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Overview
Description
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Thiophene Ring: This involves the reaction of a suitable thiophene precursor with chlorinating agents like thionyl chloride.
Coupling of the Benzothiazole and Thiophene Rings: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired imine linkage.
Esterification: The final step involves the esterification of the acetic acid moiety with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death .
Comparison with Similar Compounds
Similar compounds to methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate include:
2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid: This compound lacks the methyl ester group but shares a similar core structure.
2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]propionic acid methyl ester: This compound has a propionic acid ester group instead of an acetic acid ester group.
2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]butyric acid methyl ester: This compound has a butyric acid ester group instead of an acetic acid ester group.
These similar compounds highlight the versatility of the core structure and its potential for modification to achieve specific properties or activities.
Properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3S2/c1-22-13(20)7-19-9-3-2-8(17)6-11(9)24-15(19)18-14(21)10-4-5-12(16)23-10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHUGZKHQGCBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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